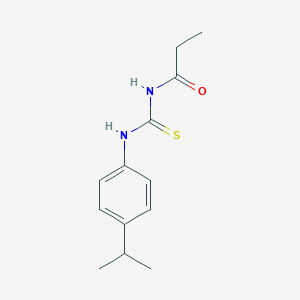
N-(4-isopropylphenyl)-N'-propionylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-isopropylphenyl)-N'-propionylthiourea is an organic compound with a complex structure that includes a phenyl ring substituted with an isopropyl group and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylphenyl)-N'-propionylthiourea typically involves the reaction of 4-isopropylaniline with a suitable isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at room temperature to slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-isopropylphenyl)-N'-propionylthiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated derivatives, nitro derivatives, sulfonated derivatives.
Scientific Research Applications
N-(4-isopropylphenyl)-N'-propionylthiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)-N'-propionylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Phenyl N-(propan-2-yl)carbamate: Similar structure but lacks the carbamothioyl group.
N-(4-(hydrazinecarbonyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Contains a hydrazinecarbonyl group instead of a carbamothioyl group.
Uniqueness
N-(4-isopropylphenyl)-N'-propionylthiourea is unique due to the presence of both the isopropyl and carbamothioyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H18N2OS |
|---|---|
Molecular Weight |
250.36 g/mol |
IUPAC Name |
N-[(4-propan-2-ylphenyl)carbamothioyl]propanamide |
InChI |
InChI=1S/C13H18N2OS/c1-4-12(16)15-13(17)14-11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H2,14,15,16,17) |
InChI Key |
OJBRLVPLFDPNCD-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)C(C)C |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-3,4,5-triethoxybenzamide](/img/structure/B316444.png)
![N-[(4-bromo-2-methylphenyl)carbamothioyl]-2,2-diphenylacetamide](/img/structure/B316445.png)
![N-[(4-bromo-2-methylphenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B316446.png)
![N-[(4-bromo-2-methylphenyl)carbamothioyl]hexanamide](/img/structure/B316447.png)
![N-[(4-bromo-2-methylphenyl)carbamothioyl]-3-chloro-4-ethoxybenzamide](/img/structure/B316448.png)
![N-[(4-bromo-2-methylphenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B316449.png)
![N-[(3-chloro-4-fluorophenyl)carbamothioyl]-3-iodobenzamide](/img/structure/B316453.png)
![5-bromo-2-chloro-N-[(3-chloro-4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B316454.png)
![N-[(4-bromo-3-methylphenyl)carbamothioyl]-5-(3-chloro-4-methylphenyl)furan-2-carboxamide](/img/structure/B316455.png)
![N-[(4-bromo-3-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B316459.png)
![N-[(4-bromo-3-methylphenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B316460.png)

![4-butoxy-N-[(3-chloro-4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B316465.png)
![N-[(3-chloro-4-fluorophenyl)carbamothioyl]hexanamide](/img/structure/B316466.png)
